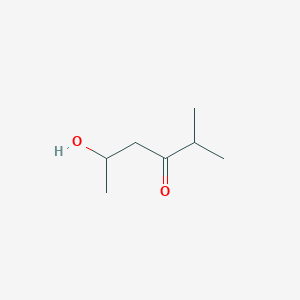
3-Hexanone, 5-hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone, 5-hydroxy-2-methyl- is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is a ketone with a hydroxyl group and a methyl group attached to the hexane chain. This compound is known for its presence in various natural products and its applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-hydroxy-2-methyl- can be synthesized through several methods. One common method involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. The silyl enol ether is prepared by deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The silyl enol ether is then oxidized by meta-chloroperoxybenzoic acid (MCPBA) to yield 3-Hexanone, 5-hydroxy-2-methyl- with high selectivity .
Industrial Production Methods
Industrial production methods for 3-Hexanone, 5-hydroxy-2-methyl- are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexanone, 5-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include MCPBA and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Hexanone, 5-hydroxy-2-methyl- can be oxidized to form 3-hexanone, 5-oxo-2-methyl-.
Reduction: Reduction of the ketone group can yield 3-hexanol, 5-hydroxy-2-methyl-.
Substitution: Substitution of the hydroxyl group can produce various derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Hexanone, 5-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-Hexanone, 5-hydroxy-2-methyl- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexanone, 5-methyl-: This compound has a similar structure but lacks the hydroxyl group.
3-Hexanone, 2-methyl-: This compound has a methyl group at a different position on the hexane chain.
2-Hydroxy-5-methyl-3-hexanone: This isomer has the hydroxyl group and methyl group at different positions.
Uniqueness
3-Hexanone, 5-hydroxy-2-methyl- is unique due to the presence of both a hydroxyl group and a methyl group on the hexane chain. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
59357-07-2 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
5-hydroxy-2-methylhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |
Clave InChI |
SULIZEHAPZEYJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


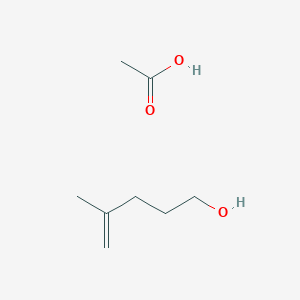
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
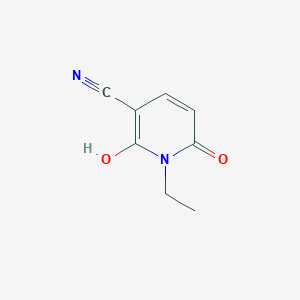
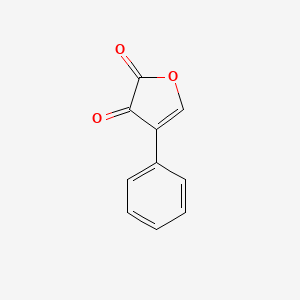
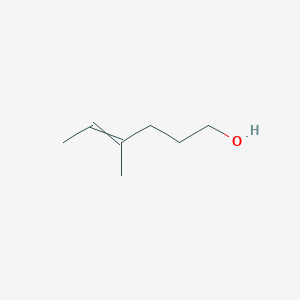
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)

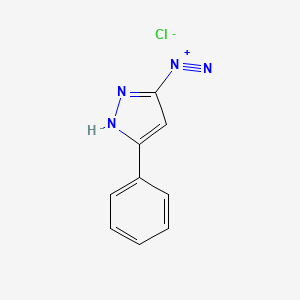
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)


